REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[C:12](Cl)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([C:12]2[O:11][C:5]3[CH:6]=[CH:7][CH:8]=[C:9]([F:10])[C:4]=3[C:2](=[O:3])[CH:1]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC=C1F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The material is purified by flash chromatography (eluting with 25% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
yielding 4 with a melting point of 144°-145° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=C(C(C1)=O)C(=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |